molecular formula C16H27N3O2 B2541711 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide CAS No. 1385276-09-4

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide

Cat. No.: B2541711
CAS No.: 1385276-09-4
M. Wt: 293.411
InChI Key: MKTCLGPVWKIXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon . The compound also has a cyano group (CN), an amide group (CONH2), and a methyl group (CH3).


Molecular Structure Analysis

The compound has a cyclohexyl group, which is a ring of six carbon atoms . It also has a cyano group attached to the cyclohexyl group, an amide group attached to a carbon atom, and a methyl group attached to a pentanamide group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be versatile reactants in the formation of a variety of heterocyclic compounds . They can react with common bidentate reagents to form these compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Carbocyclic and heterocyclic β-aminocarboxylic acids, structurally related to N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide, have garnered interest due to their presence in natural products, antibiotics, and as precursors for pharmacologically significant compounds like β-lactams. These compounds exhibit diverse biological activities, including antifungal, antibacterial, and analgesic properties, emphasizing their potential as leads for drug discovery (Kiss & Fülöp, 2014).

Bioactive Compound Synthesis

Research on cyclic dipeptidyl ureas, which share functional group similarities with the target compound, has led to the development of novel classes of pseudopeptidic triazines. These derivatives have been synthesized through innovative chemical reactions, showcasing the versatility of incorporating amino and cyano functionalities for generating compounds with potential biological activities (Sañudo et al., 2006).

Antitumor Agents

Lantadenes and their esters, while structurally distinct, highlight the research interest in cyclohexyl derivatives for antitumor applications. The synthesis and characterization of these compounds have led to the identification of structural features crucial for antitumor activity, providing a foundation for designing novel anticancer agents (Sharma, Sharma, & Bansal, 2008).

Chemoselective Synthesis

The chemoselective synthesis of aminobenzonitriles by adding aryl cyanamides to arynes demonstrates the synthetic utility of incorporating both amino and cyano groups. This method affords 1,2-bifunctional aminobenzonitriles, underscoring the potential for creating diverse derivatives that could be explored for various scientific applications (Rao & Zeng, 2014).

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the biological activity of many cyanoacetamide derivatives , it could be of interest in the development of new pharmaceuticals or in other chemical research.

Properties

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12(2)6-7-14(20)18-10-15(21)19-16(11-17)8-4-5-13(3)9-16/h12-13H,4-10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTCLGPVWKIXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.